4-(Benzyloxy)-1H-indole-2-carbonitrile
Description
4-(Benzyloxy)-1H-indole-2-carbonitrile is a substituted indole derivative characterized by a benzyloxy group at the 4-position and a nitrile (-CN) group at the 2-position of the indole core. The benzyloxy moiety enhances steric bulk and lipophilicity, while the electron-withdrawing nitrile group influences electronic properties and reactivity.
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28g/mol |
IUPAC Name |
4-phenylmethoxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C16H12N2O/c17-10-13-9-14-15(18-13)7-4-8-16(14)19-11-12-5-2-1-3-6-12/h1-9,18H,11H2 |
InChI Key |
JAODLVUOUFWKJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C#N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 4-(Benzyloxy)-1H-indole-2-carbonitrile and its analogs:
Key Observations:
Substituent Position and Electronic Effects: The benzyloxy group at C4 in the target compound introduces steric hindrance and lipophilicity, distinguishing it from simpler analogs like 5-cyanoindole . Fluorinated analogs (e.g., compounds in ) exhibit enhanced metabolic stability and altered electronic profiles due to the electron-withdrawing -F group . Fused-ring systems (e.g., benzo[g]indole in ) display extended conjugation, which may enhance photophysical properties but reduce solubility .
Synthetic Efficiency :
- Yields for carboxamide-linked indoles () are lower (10–37.5%) compared to Pd-catalyzed methods for 1-benzyl-1H-indole-3-carbonitrile (63%) .
- The absence of data for the target compound suggests further optimization may be required for its synthesis.
Physicochemical Properties
- Lipophilicity: The benzyloxy group in this compound likely increases logP compared to unsubstituted indole-carbonitriles (e.g., 5-cyanoindole) .
- Thermal Stability : High melting points (>200°C) are common among substituted indoles (e.g., 250–252°C for 11a in ), suggesting similar stability for the target compound .
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